molecular formula C17H18ClN3O5S2 B2684046 N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874804-64-5

N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2684046
CAS RN: 874804-64-5
M. Wt: 443.92
InChI Key: UTWAMZSGLRNSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H18ClN3O5S2 and its molecular weight is 443.92. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Weak Hydrogen Bonds and π-π Stacking Interactions

Oxazolidin-2-ones, which share structural similarities with the compound , are extensively utilized as protective groups for 1,2-amino alcohols and employed as chiral auxiliaries due to their ability to form weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions. These interactions play a crucial role in the formation of complex molecular structures and have implications in the development of materials with specific physical properties (Nogueira et al., 2015).

Synthesis of Heterocyclic Compounds

The compound is related to derivatives used in the synthesis of new heterocyclic compounds based on oxazolidin-2-one and related structures. These derivatives have been prepared for potential biological activities, highlighting the compound's relevance in synthesizing biologically active molecules (Tlekhusezh et al., 1996).

Antimicrobial Activities

Compounds structurally related to the one have been synthesized and shown to exhibit significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Babu et al., 2013).

Catalysis in Amidation Reactions

The compound is related to catalyst systems used in amidation reactions of (hetero)aryl chlorides with amides. This demonstrates its potential application in facilitating chemical reactions, particularly in synthesizing various amide compounds (De et al., 2017).

Stereoselective Synthesis

Similar oxazolidinones have been employed in the stereoselective synthesis of functionalized molecules, indicating the compound's relevance in synthesizing chiral compounds with specific stereochemical configurations (Park et al., 2003).

Novel Oxazolidinone Antibacterial Agents

The oxazolidinone class, to which the compound is related, includes novel antibacterial agents that have shown efficacy against a variety of clinically important human pathogens. This underlines the potential pharmaceutical applications of these compounds in addressing antibiotic resistance (Zurenko et al., 1996).

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S2/c18-13-5-3-12(4-6-13)10-19-16(22)17(23)20-11-14-21(7-8-26-14)28(24,25)15-2-1-9-27-15/h1-6,9,14H,7-8,10-11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWAMZSGLRNSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.